molecular formula C9H9F3N4 B2637151 2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine CAS No. 1566943-50-7

2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B2637151
CAS No.: 1566943-50-7
M. Wt: 230.194
InChI Key: DZYOKNWRGSTPFB-UHFFFAOYSA-N
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Description

2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazolo[1,5-a]pyrazine core, which is a fused heterocyclic system, and a trifluoroethyl group, which imparts significant chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones.

    Introduction of the trifluoroethyl group: This step often involves nucleophilic substitution reactions where a trifluoroethyl halide reacts with the pyrazolo[1,5-a]pyrazine intermediate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Trifluoroethyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins or enzymes. This binding can inhibit or modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities.

    Trifluoroethyl-substituted amines: Compounds with similar trifluoroethyl groups that exhibit comparable chemical stability and biological activity.

Uniqueness

2-Methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine is unique due to its specific combination of a pyrazolo[1,5-a]pyrazine core and a trifluoroethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-N-(2,2,2-trifluoroethyl)pyrazolo[1,5-a]pyrazin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N4/c1-6-4-7-8(14-5-9(10,11)12)13-2-3-16(7)15-6/h2-4H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYOKNWRGSTPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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